molecular formula C13H19ClN2O2 B118616 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 143999-89-7

2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No. B118616
M. Wt: 270.75 g/mol
InChI Key: DFPQGFYARWXEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It has a molecular weight of 270.76 . The IUPAC name for this compound is 1-[(4-methylphenoxy)acetyl]piperazine hydrochloride . It is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C13H18N2O2.ClH/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H . The canonical SMILES structure is CC1=CC=C(C=C1)OCC(=O)N2CCNCC2.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.75 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 3 rotatable bonds .

Scientific Research Applications

DNA Binding Properties

The synthetic dye Hoechst 33258, a structurally related compound, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property has been leveraged in fluorescent DNA staining, essential for chromosome and nuclear staining, and DNA content analysis in cells. Additionally, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and as models for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Psychiatric and Neurological Therapeutics

Arylpiperazine derivatives, including molecules structurally related to "2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride," have been developed for treating conditions like depression, psychosis, and anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. This highlights the critical role of arylpiperazine derivatives in psychiatric and neurological therapeutics (Caccia, 2007).

Environmental Applications

The sorption of phenoxy herbicides, closely related to the phenoxy group in "2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride," to soil and organic matter has been extensively studied. Understanding the sorption mechanisms of these herbicides is vital for environmental risk assessment and management strategies. It indicates the importance of soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides, which could help in developing more effective remediation techniques for contaminated environments (Werner, Garratt, & Pigott, 2012).

Drug Metabolism

Research into the metabolism of arylpiperazine derivatives has revealed insights into the disposition and metabolism of these compounds, which are crucial for their therapeutic application and safety profile. The comprehensive study of their metabolic pathways, including CYP3A4-dependent N-dealkylation, is essential for understanding their pharmacokinetics and pharmacodynamics, offering a foundation for the development of new drugs with improved efficacy and reduced side effects (Caccia, 2007).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-methylphenoxy)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPQGFYARWXEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590470
Record name 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

CAS RN

143999-89-7
Record name 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143999-89-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.